molecular formula C5H7N2P B14376036 2,2'-(Methylphosphanediyl)diacetonitrile CAS No. 89630-48-8

2,2'-(Methylphosphanediyl)diacetonitrile

Cat. No.: B14376036
CAS No.: 89630-48-8
M. Wt: 126.10 g/mol
InChI Key: JZBAUQWXGXOYNL-UHFFFAOYSA-N
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Description

2,2’-(Methylphosphanediyl)diacetonitrile is an organic compound characterized by the presence of a methylphosphane group linked to two acetonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Methylphosphanediyl)diacetonitrile typically involves the reaction of methylphosphane with acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of 2,2’-(Methylphosphanediyl)diacetonitrile may involve large-scale chemical reactors and advanced purification techniques to ensure the compound meets the required specifications. The process may also include steps to recycle and reuse reactants and solvents, thereby minimizing waste and improving efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Methylphosphanediyl)diacetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile groups under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce primary amines.

Scientific Research Applications

2,2’-(Methylphosphanediyl)diacetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,2’-(Methylphosphanediyl)diacetonitrile exerts its effects depends on its interaction with molecular targets. The compound can act as a ligand, binding to metal centers or enzymes, thereby influencing their activity. The pathways involved may include coordination chemistry and enzyme inhibition or activation.

Comparison with Similar Compounds

Similar Compounds

    2,2’-(2,4-Quinazolinediyldisulfanediyl)diacetonitrile: This compound has a similar structure but includes a quinazoline ring and sulfur atoms.

    2,2’-(5-Methyl-1,3-phenylene)diacetonitrile: This compound features a phenylene ring and is used as an impurity in the synthesis of anastrozole.

Uniqueness

2,2’-(Methylphosphanediyl)diacetonitrile is unique due to the presence of the methylphosphane group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

89630-48-8

Molecular Formula

C5H7N2P

Molecular Weight

126.10 g/mol

IUPAC Name

2-[cyanomethyl(methyl)phosphanyl]acetonitrile

InChI

InChI=1S/C5H7N2P/c1-8(4-2-6)5-3-7/h4-5H2,1H3

InChI Key

JZBAUQWXGXOYNL-UHFFFAOYSA-N

Canonical SMILES

CP(CC#N)CC#N

Origin of Product

United States

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